molecular formula C20H23ClO4 B027829 Dihydro Fenofibrate CAS No. 61001-99-8

Dihydro Fenofibrate

Cat. No. B027829
CAS RN: 61001-99-8
M. Wt: 362.8 g/mol
InChI Key: JUAWSFKKGMCGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro Fenofibrate is a reduced analog of Fenofibrate, and a metabolite of Fenofibrate . It has a molecular weight of 362.85 and a molecular formula of C20H23ClO4 .


Molecular Structure Analysis

The molecular structure of Dihydro Fenofibrate is closely related to that of Fenofibrate. Techniques such as Fourier transformation infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) have been used for the analysis of Fenofibrate cocrystals .


Chemical Reactions Analysis

Fenofibrate, from which Dihydro Fenofibrate is derived, belongs to the class of drugs known as fibrates. These drugs are commonly used for controlling increased lipid levels in hyperlipidemia . Fenofibrate has been found to reduce SARS-CoV-2 infection in cell culture models .

Scientific Research Applications

  • Cancer Treatment and Prevention : Fenofibrate has been shown to delay oral tumor development by reprogramming metabolic processes, offering potential therapeutic benefits for oral cancer patients (Jan et al., 2016).

  • Metabolic Syndrome and Cardiovascular Diseases : It reduces adiposity, improves insulin sensitivity, and inhibits atherosclerosis (Srivastava et al., 2006). Fenofibrate is also noted for its role in treating hypertriglyceridemia, mixed dyslipidemia, and hypercholesterolemia, which are lipid abnormalities commonly observed in patients at high risk of cardiovascular disease (Rosenson, 2008).

  • Diabetic Complications : It prevents apoptotic cell death in diabetic retinopathy through a PPARalpha-independent, AMPK-dependent pathway (Kim et al., 2007), and has shown large reductions in diabetic retinopathy progression (Noonan et al., 2013).

  • Obesity and Weight Management : Fenofibrate prevents weight gain induced by a high-fat diet, increases energy expenditure, and improves glucose homeostasis (Frias et al., 2018).

  • Prostate Cancer : It may have beneficial effects in preventing prostate cancer growth by inhibiting androgen activation and expression (Zhao et al., 2013).

  • Anti-inflammatory Effects : It reduces systemic inflammation markers independent of its effects on lipid and glucose metabolism in patients with metabolic syndrome (Belfort et al., 2010).

  • Improving Lipid Profile : Fenofibrate is effective in improving lipid profile, particularly triglyceride and high-density lipoprotein-cholesterol levels, in patients with dyslipidaemia (McKeage & Keating, 2011).

Safety And Hazards

Dihydro Fenofibrate is intended for research use only and is not intended for diagnostic or therapeutic use . Fenofibrate, the parent compound, may cause damage to organs through prolonged or repeated exposure .

Future Directions

Fenofibrate and its active metabolite, Fenofibric acid, have been found to significantly reduce SARS-CoV-2 infection in cell culture models, suggesting potential therapeutic applications for treating SARS-CoV-2 infection .

properties

IUPAC Name

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAWSFKKGMCGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632968
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro Fenofibrate

CAS RN

61001-99-8
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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